Ethyl 4-chloro-2-nitrobenzoate
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Overview
Description
Ethyl 4-chloro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It is related to Ethyl 2-chloro-4-nitrobenzoate and Ethyl 4-chloro-3-nitrobenzoate . The compound is typically stored at room temperature and can exist in various physical forms such as solid, semi-solid, liquid, or lump .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2-nitrobenzoate can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for comparing and analyzing different molecules.Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-nitrobenzoate has a molecular weight of 229.62 . It is typically stored at room temperature . The compound can exist in various physical forms such as solid, semi-solid, liquid, or lump .Scientific Research Applications
Esterification Process
- Investigation on Esterification: A study investigated the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid to form ethyl 4-nitrobenzoate. Factors affecting yields were examined, and under optimized conditions, a yield of 85.10% was achieved. The ionic liquid remained catalytically active even after multiple cycles of reuse (Liang Hong-ze, 2013).
Photonic Applications
- Nonlinear Optical Properties: Ethyl 4-chloro-2-nitrobenzoate derivatives were studied for their third-order nonlinear optical properties. These properties make them promising for photonic devices, as indicated by their significant values of nonlinear susceptibility and refractive index (Vijayakumar Sadasivan Nair et al., 2022).
Building Block in Heterocyclic Synthesis
- Synthesis of Nitrogenous Heterocycles: The compound was used as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles. This versatility in synthesis is valuable in current drug discovery efforts (Soňa Křupková et al., 2013).
Impact on Hydrolysis Rates
- Influence on Hydrolysis Rates: A study on the influence of the nitro group in ethyl nitrobenzoates revealed that their positioning significantly affects the rates of alkaline hydrolysis, offering insights into the reactivity of such compounds (Y. Iskander et al., 1966).
Plant Chlorosis Induction
- Chlorosis in Plants: Derivatives of ethyl 4-chloro-2-nitrobenzoate were observed to cause chlorosis in various plant species, affecting iron content and pigment levels. This has implications for understanding plant physiology and potentially for agricultural applications (J. Dimmock, 1967).
Crystal Structure Analysis
- Crystallography Studies: The crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a related compound, was analyzed, revealing intramolecular hydrogen bonding and stabilizing intermolecular interactions (S. N. Narendra Babu et al., 2009).
Catalysis in Synthesis
- Catalytic Esterification: Research on the synthesis of ethyl 4-nitrobenzoate using TiO2/Fe3+ as a catalyst highlights the efficiency of this approach in esterification reactions (Fu Rong-geng, 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-chloro-2-nitrobenzoate is primarily through its reactivity in chemical reactions. It can participate in various types of reactions such as reduction, esterification, and others . For instance, it can be reduced to form 4-chloro-2-aminobenzoic acid ethyl ester, a key intermediate in the synthesis of certain pharmaceuticals .
Biochemical Pathways
For example, it can be used in the synthesis of benzocaine, a local anesthetic .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) would likely depend on factors such as its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The primary result of the action of Ethyl 4-chloro-2-nitrobenzoate is the formation of other chemical compounds through synthetic reactions. The specific products depend on the reaction conditions and the presence of other reactants .
properties
IUPAC Name |
ethyl 4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGQGMIWZUHCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-nitrobenzoate |
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